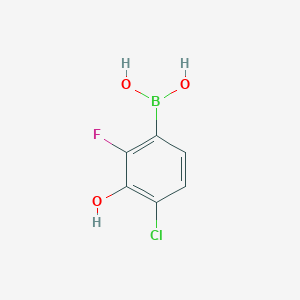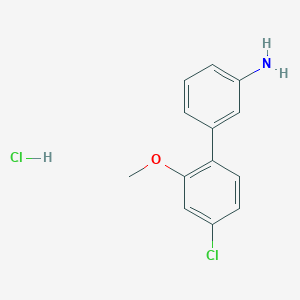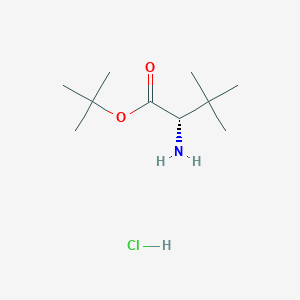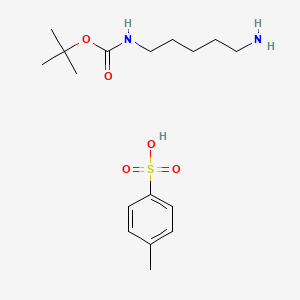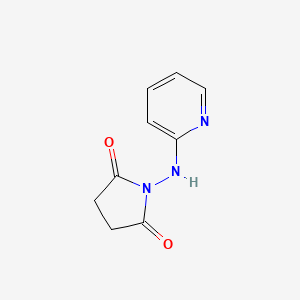
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione
説明
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a new Mannich base that has been synthesized and characterized . It has been investigated as a corrosion inhibitor on mild steel in 1.0 M HCl .
Synthesis Analysis
The compound was synthesized from 2-aminopyridine and succinimide . The synthesis of pyrrolidine-2,5-dione analogs does not require special conditions .Molecular Structure Analysis
The molecular structure of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was confirmed with both 1H and 13C NMR spectroscopic techniques .Chemical Reactions Analysis
The compound has been found to exhibit anticorrosion behavior on mild steel surfaces in hydrochloric acid solution . Impedance spectra validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .Physical And Chemical Properties Analysis
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a white crystalline solid with a melting point of 180–182°C . The calculated values of thermodynamic parameters predict the adsorption of the molecules on the mild steel surface was physical adsorption .科学的研究の応用
Corrosion Inhibition
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione derivatives have been investigated as corrosion inhibitors. Specifically, one study examined the Mannich base 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione (SAP) and its effectiveness in preventing corrosion on mild steel surfaces in hydrochloric acid solutions. This compound demonstrated high inhibition efficiency, with experimental and theoretical analyses supporting its use as a corrosion inhibitor (Jeeva, Boobalan, & Prabhu, 2017).
Supramolecular Aggregation
Another aspect of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is its role in supramolecular aggregation. A study explored its crystal structure, revealing that the compound forms cooperative hydrogen-bonded networks of centrosymmetric dimers through N–H···N and C–H···O interactions, contributing to supramolecular aggregation (Tamilvendan, Prabhu, Fronczek, & Vembu, 2010).
Antioxidant Activity
The antioxidant activity of derivatives of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has also been a subject of research. One study focused on the Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), analyzing its vibrational spectra and electronic structure to understand its antioxidant activity. The study utilized various theoretical calculations, including density functional theory, to explore the properties of SFAP (Boobalan et al., 2014).
Photophysical and Chemical Probe Studies
Another area of application is in the study of photophysical properties and chemical probes. For example, a compound closely related to 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was synthesized and investigated for its UV/Vis and fluorescence characteristics, particularly in relation to metal ion detection (Balakrishna et al., 2018).
Antimicrobial Activity
Derivatives of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione have been explored for their antimicrobial properties. One such derivative, 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, was synthesized and investigated for its antimicrobial activity, showing promising results against various bacteria (Chioma et al., 2018).
特性
IUPAC Name |
1-(pyridin-2-ylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYJBKAXOWXLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
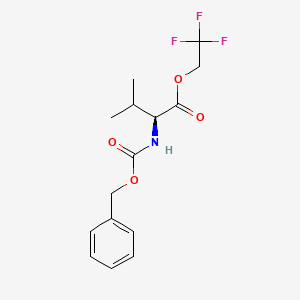
![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)


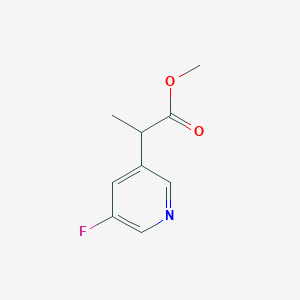
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)

